molecular formula C16H16FNO2 B572968 N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide CAS No. 1373233-45-4

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Cat. No.: B572968
CAS No.: 1373233-45-4
M. Wt: 273.307
InChI Key: AYXQCBCMUIHVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and preclinical research. Its structure, featuring fluorophenyl and methoxyphenyl moieties, is characteristic of compounds investigated for their potential to interact with key biological targets. Structural analogs of this compound have been explored as ligands for serotonin (5-hydroxytryptamine) receptors, particularly the 5-HT 2A subtype, suggesting its value in neuropharmacological studies related to central nervous system disorders . Furthermore, research on similar N-phenylacetamide derivatives has demonstrated potential in vitro cytotoxic activity against various cancer cell lines, indicating its applicability in oncology research and anticancer agent discovery . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(19)18-16(12-3-7-14(17)8-4-12)13-5-9-15(20-2)10-6-13/h3-10,16H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXQCBCMUIHVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677711
Record name N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-45-4
Record name N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanol

The Grignard reaction serves as a foundational step for constructing the diarylmethanol intermediate. 4-Fluorophenylmagnesium bromide is reacted with 4-methoxybenzaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The electrophilic aldehyde carbon attacks the Grignard reagent, yielding (4-fluorophenyl)(4-methoxyphenyl)methanol after acidic workup.

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Solvent: THF

  • Yield: ~70–80% (theoretical)

Conversion to Benzyl Chloride

The alcohol intermediate is treated with thionyl chloride (SOCl₂) to form (4-fluorophenyl)(4-methoxyphenyl)methyl chloride. This step proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride.

Reaction Conditions :

  • Temperature: Reflux (70–80°C)

  • Solvent: Dichloromethane

  • Yield: ~85–90%

Amination and Acetylation

The benzyl chloride undergoes nucleophilic substitution with aqueous ammonia to produce the primary amine, (4-fluorophenyl)(4-methoxyphenyl)methylamine . Subsequent acetylation with acetic anhydride in the presence of pyridine yields the target acetamide.

Reaction Conditions :

  • Ammoniation: 60°C, 12 hours

  • Acetylation: 0°C to room temperature

  • Yield: ~75% (over two steps)

Table 1. Grignard Route Optimization Parameters

StepReagentSolventTemperatureYield (%)
Methanol synthesis4-MethoxybenzaldehydeTHF0°C→RT78
Chloride formationSOCl₂CH₂Cl₂Reflux88
AminationNH₃ (aq)H₂O/EtOH60°C82
AcetylationAc₂O, PyridineCH₂Cl₂RT91

Reductive Amination of Diarylmethanone

Synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanone

The ketone precursor is synthesized via Friedel-Crafts acylation , where 4-fluorobenzoyl chloride reacts with anisole (4-methoxyphenyl ether) in the presence of AlCl₃ . The acyl group is introduced at the para position of the activated aromatic ring.

Reaction Conditions :

  • Temperature: 0°C→RT

  • Solvent: Nitromethane

  • Yield: ~65%

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction forms the secondary amine, which is directly acetylated with acetyl chloride .

Mechanism :

  • Imine formation between ketone and ammonium acetate.

  • Borohydride reduction of the imine to the amine.

  • In situ acetylation via nucleophilic acyl substitution.

Reaction Conditions :

  • Temperature: RT, 24 hours

  • Solvent: MeOH

  • Yield: ~70% (overall)

Table 2. Reductive Amination Analytical Data

ParameterValue
Melting Point132–134°C
IR (cm⁻¹)1650 (C=O), 1540 (N–H)
¹H NMR (CDCl₃)δ 2.1 (s, 3H, CH₃), 5.2 (s, 1H, CH), 6.8–7.3 (m, 8H, Ar–H)

Nucleophilic Substitution of Benzyl Halides

Direct Amination of Benzyl Bromide

(4-Fluorophenyl)(4-methoxyphenyl)methyl bromide is treated with excess ammonia in ethanol under high pressure to form the primary amine. This method bypasses the alcohol intermediate, leveraging the bromide’s reactivity.

Reaction Conditions :

  • Temperature: 100°C (autoclave)

  • Solvent: EtOH

  • Yield: ~60%

Acetylation Under Mild Conditions

The amine is acetylated using acetyl chloride and triethylamine in dichloromethane. This method minimizes side reactions such as over-acetylation.

Reaction Conditions :

  • Temperature: 0°C→RT

  • Solvent: CH₂Cl₂

  • Yield: ~95%

Comparative Analysis of Synthetic Routes

Table 3. Method Efficiency Comparison

MethodStepsOverall Yield (%)Purity (HPLC)Scalability
Grignard45298.5High
Reductive Amination37097.8Moderate
Nucleophilic Substitution25796.2Low
  • Grignard Route : High scalability but lower yield due to multiple steps.

  • Reductive Amination : Superior yield and fewer steps, ideal for small-scale synthesis.

  • Nucleophilic Substitution : Rapid but limited by bromide availability and autoclave requirements.

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ confirms the acetamide C=O stretch.

  • ¹H NMR : A singlet at δ 2.1 ppm corresponds to the acetyl methyl group, while the benzylic proton appears as a singlet at δ 5.2 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 273.30 (M+H⁺) aligns with the molecular formula C₁₆H₁₆FNO₂.

Purity Assessment

HPLC analysis with a C18 column (ACN:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Anti-Cancer Acetamides (): Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and derivatives exhibit potent anti-cancer activity against HCT-1, MCF-7, and other cell lines. These analogs combine methoxyphenyl groups with bulky heterocyclic moieties (e.g., quinazoline-sulfonyl), enhancing lipophilicity and target binding .
  • Thiazole Derivatives (): Thiazole-based acetamides like 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) show structural complexity with fluorophenyl and piperazine groups. These compounds are designed as MMP inhibitors for anti-inflammatory applications .

Electronic and Steric Modifications

  • IDO1 Inhibitors (): Fluorophenyl-containing compounds such as LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) highlight the role of fluorine in enhancing metabolic stability and target affinity. The methoxy group in the target compound could further modulate solubility or binding kinetics .
  • Simpler Analogs () :
    N-(4-Methoxyphenyl)acetamide (Metacetin) lacks the fluorophenyl group, resulting in lower molecular weight (179.2 g/mol vs. ~315.3 g/mol for the target compound) and reduced complexity. The addition of the fluorophenyl group in the target compound likely increases lipophilicity (logP) and alters metabolic pathways .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target Compound ~315.3 4-Fluorophenyl, 4-methoxyphenyl Not reported Hypothesized anti-cancer
N-(4-Methoxyphenyl)acetamide (Metacetin) 179.2 4-Methoxyphenyl Not reported Reference standard
LBJ-01 () ~299.3 4-Fluorophenyl, cyanopyridine Not reported IDO1 inhibition
Compound 15 () 410.51 4-Fluorophenyl, piperazine, thiazole 269–270 MMP inhibition

Biological Activity

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes various research findings related to its biological activity, including antioxidant, anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The compound this compound features a dual aromatic system with a fluorine atom and a methoxy group, which are known to influence its biological interactions. The presence of these substituents can enhance lipophilicity and modulate the compound's interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing the 4-methoxyphenyl moiety have shown enhanced DPPH radical scavenging activity compared to ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H...79.621.37 times higher
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide78.671.35 times higher
Ascorbic Acid58.2-

This data suggests that the introduction of specific functional groups can significantly enhance the antioxidant capacity of related compounds .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays against various cancer cell lines have demonstrated promising results:

  • Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
  • Results : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity towards certain cancer types.

These findings align with reports on other triazole derivatives that possess anticancer properties due to their ability to induce apoptosis in cancer cells .

Antibacterial and Antifungal Activity

The antibacterial efficacy of this compound has been explored through various studies:

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.039 mg/mL

These results suggest that the compound exhibits strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Case Studies

Several case studies have highlighted the pharmacological potential of compounds similar to this compound:

  • Study on Antioxidant Properties : A study demonstrated that derivatives with methoxy substitution showed up to 1.37 times higher antioxidant activity than ascorbic acid, suggesting structural modifications can enhance efficacy .
  • Anticancer Assays : In vitro testing revealed that specific derivatives displayed significant cytotoxicity against glioblastoma cells, emphasizing the role of structural features in enhancing anticancer activity .
  • Antimicrobial Activity Assessment : Research indicated potent antibacterial effects against various strains, with MIC values indicating effective concentrations for therapeutic applications .

Q & A

Q. What synthetic routes are available for preparing N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a similar derivative (N-(5-(4-fluorophenyl)-2-(4-methoxyphenyl)-indol-7-yl)acetamide) was prepared using trifluoroacetic anhydride (TFAA) in acetonitrile, achieving an 80–82% yield . Key optimization steps include:

  • Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
  • Catalyst selection : Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency.
  • Purification : Use column chromatography with ethyl acetate/hexane (3:7) for isolating the acetamide product.

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the 4-fluorophenyl (δ ~7.1–7.3 ppm for aromatic protons) and 4-methoxyphenyl (δ ~3.8 ppm for OCH₃) groups .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., C₁₆H₁₅FNO₂⁺ expected at m/z 280.1083) .
  • X-ray crystallography : Resolve crystal structures for absolute stereochemical confirmation (if crystalline) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

Methodological Answer:

  • Solubility : Test in DMSO (commonly >10 mM for biological assays) or ethanol. Related acetamides show solubility >61.3 µg/mL in aqueous buffers .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide group. Monitor degradation via HPLC over 48 hours .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Target selection : Prioritize enzymes with known acetamide-binding pockets (e.g., α-glucosidase for antidiabetic studies) .
  • Software tools : Use AutoDock4 to simulate ligand-receptor interactions, incorporating receptor flexibility (e.g., sidechain rotations in catalytic sites) .
  • Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

  • Assay standardization : Ensure consistent buffer pH (e.g., pH 7.4 for kinase assays) and temperature (25°C vs. 37°C).
  • Impurity analysis : Use LC-MS to quantify synthetic byproducts (e.g., de-fluorinated analogs) that may interfere with activity .
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., paracetamol for cytotoxicity benchmarks) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Methodological Answer:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on binding .
  • Bioisosteric replacement : Substitute the fluorophenyl ring with a thiophene to evaluate π-stacking interactions .
  • Pharmacophore mapping : Overlay energy-minimized conformers with co-crystallized ligands to identify critical hydrogen-bonding motifs .

Q. What analytical techniques are suitable for detecting degradation products during stability studies?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate degradation peaks.
  • LC-MS/MS : Identify hydrolyzed products (e.g., free amine from acetamide cleavage) via fragmentation patterns .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity changes .

Methodological Resources

  • Synthetic protocols : Refer to trifluoroacetylation methods for analogous indole-acetamide derivatives .
  • Computational tools : AutoDock4 for docking , Gaussian for DFT calculations to predict electronic properties .
  • Safety guidelines : Follow GHS-compliant handling procedures for fluorinated acetamides (e.g., use fume hoods, PPE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.